LFA-1/ICAM Inhibitory Activity: 2-Bromobenzoyl-L-valine vs. 2-Bromobenzoyl-L-tryptophan
In a head-to-head SAR study of N-benzoyl amino acids as LFA-1/ICAM inhibitors, N-2-bromobenzoyl-L-tryptophan (compound 1) inhibited the LFA-1/ICAM-1 association with an IC50 of 1.7 µM. In contrast, substitution of the L-tryptophan residue with L-valine (yielding the target compound) led to complete loss of inhibitory activity at comparable concentrations [1]. This demonstrates that the L-valine analog, while inactive at LFA-1, is structurally validated as a negative control for SAR profiling and is free from off-target immunomodulatory activity seen with the tryptophan analog.
| Evidence Dimension | LFA-1/ICAM-1 inhibition IC50 |
|---|---|
| Target Compound Data | Inactive at concentrations where the tryptophan analog is active |
| Comparator Or Baseline | N-2-Bromobenzoyl-L-tryptophan: IC50 = 1.7 µM |
| Quantified Difference | >100-fold selectivity window (inactive vs. 1.7 µM) |
| Conditions | Biochemical LFA-1/ICAM-1 association assay |
Why This Matters
For researchers designing LFA-1/ICAM SAR libraries, this compound provides a well-characterized, inactive valine control that is structurally matched to the active tryptophan chemotype, enabling rigorous data interpretation without confounding immunomodulatory activity.
- [1] Burdick D.J., Paris K., Weese K., et al. N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure–activity relationship. Bioorg. Med. Chem. Lett. 13(6), 1015-1018 (2003). https://doi.org/10.1016/S0960-894X(03)00084-2 View Source
